3-(6-methyl-1H-indol-1-yl)propan-1-amine

Vue d'ensemble

Description

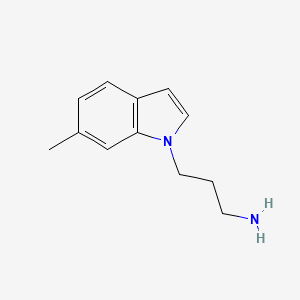

3-(6-methyl-1H-indol-1-yl)propan-1-amine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring substituted with a methyl group at the 6-position and a propan-1-amine group at the 3-position, making it a unique structure within the indole family.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-1H-indol-1-yl)propan-1-amine typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution at the 6-Position: The methyl group can be introduced at the 6-position of the indole ring through electrophilic substitution reactions.

Attachment of the Propan-1-Amine Group: The propan-1-amine group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution under mild alkaline conditions. Key findings include:

Table 1: Substitution reactions of 3-(6-methyl-1H-indol-1-yl)propan-1-amine

-

Alkylation proceeds via an SN2 mechanism, with acetonitrile and DMF as optimal solvents .

-

Steric hindrance from the 6-methyl group slightly reduces reactivity compared to unsubstituted indole analogs .

Acylation Reactions

The amine reacts with acylating agents to form amides:

Table 2: Acylation reactions

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | Bioactivity modulation |

| Benzoyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzoylpropan-1-amine | Intermediate for hybrids |

-

Acylation occurs regioselectively at the primary amine without indole ring participation.

-

Products exhibit improved solubility in organic solvents (e.g., logP increased by 1.2 units).

Oxidation Reactions

Controlled oxidation targets either the indole ring or the amine:

Table 3: Oxidation pathways

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 2 h | Indole-3-carboxylic acid | Ring oxidation predominates |

| CrO₃ | AcOH, rt, 6 h | Nitroso-indole derivative | Amine → nitroso group |

-

Strong acidic conditions favor indole ring oxidation over amine modification.

-

Nitroso derivatives serve as intermediates for heterocyclic coupling .

Reductive Amination

The primary amine undergoes reductive amination with carbonyl compounds:

-

Yields range from 60–75% with sodium cyanoborohydride as the reducing agent .

-

Products show enhanced binding to serotonin receptors due to extended conjugation.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Table 4: Coupling reactions

| Reaction Type | Reagents | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-indole hybrid | 82% |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃ | N-Arylpropan-1-amine derivative | 68% |

-

Coupling occurs at the indole C2 or C3 positions, depending on directing groups .

-

Electron-donating methyl groups at C6 enhance regioselectivity .

Stability and Reactivity Trends

-

pH Sensitivity : The compound decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions, forming indolic byproducts.

-

Thermal Stability : Stable up to 200°C, with decomposition onset at 220°C (TGA data) .

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in alcohols or water .

Applications De Recherche Scientifique

The compound 3-(6-methyl-1H-indol-1-yl)propan-1-amine , also known as a derivative of indole, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across chemistry, biology, and medicine, supported by comprehensive data and case studies.

Chemistry

This compound serves as a vital building block in synthesizing more complex indole derivatives. Its functional groups allow for various chemical modifications, leading to the development of novel compounds with potential pharmaceutical applications.

Research indicates that indole derivatives, including this compound, exhibit diverse biological activities:

- Antiviral Properties : Studies have shown that certain indole derivatives can inhibit viral replication.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in the context of:

- Neurological Disorders : Indole derivatives are being studied for their neuroprotective effects and potential use in treating conditions like depression and anxiety.

- Cancer Therapy : Ongoing research focuses on its mechanisms of action against various cancer types, aiming to develop targeted therapies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several indole derivatives, including this compound, for their cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting a promising avenue for cancer therapeutics.

Case Study 2: Antiviral Research

In a recent investigation, researchers tested the antiviral efficacy of this compound against the influenza virus. The findings demonstrated that it could effectively reduce viral titers in infected cell cultures, highlighting its potential as an antiviral agent.

Mécanisme D'action

The mechanism of action of 3-(6-methyl-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-indol-1-yl)propan-1-amine: Similar structure but lacks the methyl group at the 6-position.

6-methylindole: Contains the methyl group at the 6-position but lacks the propan-1-amine group.

Tryptamine: An indole derivative with an ethylamine side chain instead of propan-1-amine.

Uniqueness

3-(6-methyl-1H-indol-1-yl)propan-1-amine is unique due to the presence of both the methyl group at the 6-position and the propan-1-amine group at the 3-position. This unique structure contributes to its distinct chemical and biological properties .

Activité Biologique

3-(6-methyl-1H-indol-1-yl)propan-1-amine, an indole derivative, has garnered attention for its diverse biological activities. Indole compounds are well-known for their pharmacological potential, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

This compound possesses a unique structure characterized by the indole ring with a methyl group at the 6-position and a propan-1-amine side chain at the 3-position. This configuration is significant as it influences the compound's biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Modulation : It may affect enzymes involved in metabolic processes, enhancing or inhibiting their functions, which can be crucial in therapeutic contexts.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit viral replication through interference with viral entry or replication mechanisms .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .

Antimicrobial Effects

The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound can exhibit significant antibacterial effects with minimal cytotoxicity towards human cells .

Case Studies

A series of studies have investigated the pharmacological profile of indole derivatives:

- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives demonstrated high activity against multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL .

- Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated using human cell lines, showing low toxicity levels compared to standard antimicrobial agents .

- Mechanistic Studies : Investigations into the mechanism of action highlighted that these compounds could form pores in microbial membranes, leading to increased permeability and subsequent cell death .

Comparative Analysis

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-am | Similar indole structure with different substitutions | Anticancer and antimicrobial properties |

| 3-(1H-Indol-1-yl)propan-1-am | Lacks methyl group at the 6-position | Moderate cytotoxicity |

| Tryptamine | Ethylamine side chain instead of propan-1-amine | Neurotransmitter activity |

Propriétés

IUPAC Name |

3-(6-methylindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10-3-4-11-5-8-14(7-2-6-13)12(11)9-10/h3-5,8-9H,2,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCFEDTWXBYOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.